2-Fluoro-4-(4-T-butylphenyl)phenol
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Overview
Description
2-Fluoro-4-(4-T-butylphenyl)phenol is a chemical compound with a molecular weight of 244.30 g/mol. . This compound features a phenolic structure with a fluorine atom and a tert-butyl group attached to the aromatic ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-Fluoro-4-(4-T-butylphenyl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-Fluoro-4-(4-T-butylphenyl)phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Fluoro-4-(4-T-butylphenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Fluorine-containing compounds are often used in pharmaceuticals due to their enhanced biological activity and stability.
Industry: It is utilized in the production of materials such as polymers and resins, where its phenolic structure contributes to the material properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-T-butylphenyl)phenol involves its interaction with molecular targets through its phenolic and fluorine functional groups. The fluorine atom enhances the compound’s affinity for certain biological targets, while the phenolic group can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Fluoro-4-(4-T-butylphenyl)phenol can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound lacks the fluorine atom, which significantly alters its chemical properties and applications.
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound features a boronic acid derivative, which provides different reactivity and applications.
The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(17)10-12/h4-10,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZLTQZUFPPIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684349 |
Source
|
Record name | 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-69-1 |
Source
|
Record name | 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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